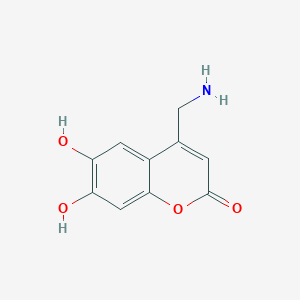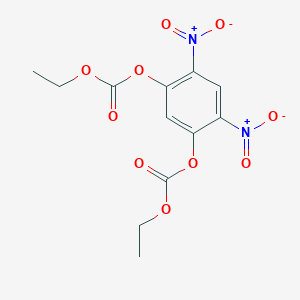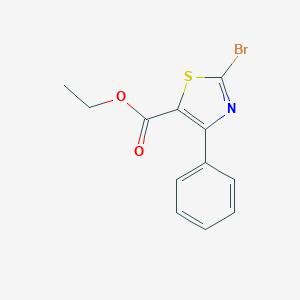![molecular formula C8H8O3 B071031 4-Methylbenzo[d][1,3]dioxol-5-ol CAS No. 187040-03-5](/img/structure/B71031.png)
4-Methylbenzo[d][1,3]dioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzo[d][1,3]dioxol-5-ol is an organic compound with the molecular formula C8H8O3. It is a derivative of benzodioxole, characterized by the presence of a methyl group at the fourth position and a hydroxyl group at the fifth position on the benzodioxole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzo[d][1,3]dioxol-5-ol can be synthesized through several methods. One common approach involves the reaction of sesamol with methylating agents. For instance, the methylation of sesamol using methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methylbenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
4-Methylbenzo[d][1,3]dioxol-5-ol can be compared with other benzodioxole derivatives:
Sesamol (3,4-Methylenedioxyphenol): Similar structure but lacks the methyl group at the fourth position.
Piperine (1-Piperoylpiperidine): Contains a benzodioxole ring but with a piperidine moiety.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fourth position and hydroxyl group at the fifth position contribute to its reactivity and potential therapeutic effects.
Comparison with Similar Compounds
- Sesamol
- Piperine
- 4,7-Dimethoxy-5-methyl-1,3-benzodioxole
Properties
CAS No. |
187040-03-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3 |
InChI Key |
ZBFVXNCYGRJZCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)O |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)O |
Synonyms |
1,3-Benzodioxol-5-ol, 4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


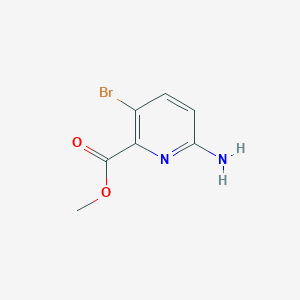
![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

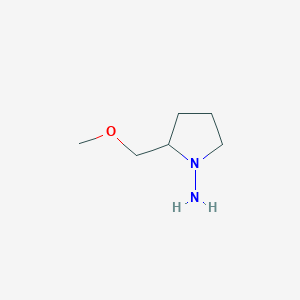
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI)](/img/structure/B70960.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
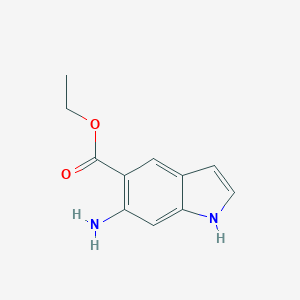
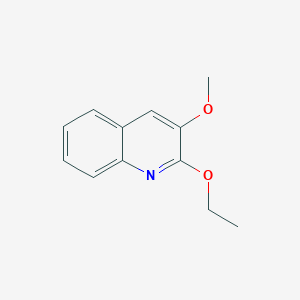
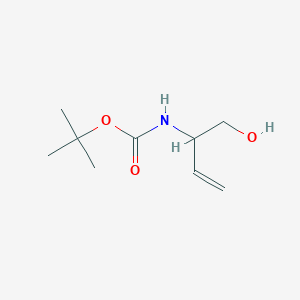
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
